molecular formula C52H84O24 B15231142 Desapioplatycodin D

Desapioplatycodin D

Cat. No.: B15231142
M. Wt: 1093.2 g/mol
InChI Key: HCKUIVZXCXTBEH-HUOQGQOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Desapioplatycodin D can be synthesized through enzymatic hydrolysis of platycosides extracted from Radix Platycodi. The process involves the use of glycoside hydrolases such as snailase, which converts deapio-platycoside E and platycoside E into this compound and platycodin D, respectively . The optimal conditions for this enzymatic reaction include a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .

Industrial Production Methods

Industrial production of this compound involves biotransformation using microbial strains. A method has been developed using Pichia kudriavzevii and Bacillus velezensis strains to transform platycodin through mixed fermentation, effectively increasing the yield of this compound . This method is environmentally friendly and utilizes Platycodon grandiflorum resources efficiently.

Chemical Reactions Analysis

Types of Reactions

Desapioplatycodin D undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can alter the carbonyl groups in the structure.

    Substitution: This reaction can replace specific functional groups with others, potentially modifying the biological activity of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Desapioplatycodin D has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C52H84O24

Molecular Weight

1093.2 g/mol

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C52H84O24/c1-21-39(73-42-36(65)31(60)25(57)17-69-42)35(64)38(67)43(71-21)74-40-32(61)26(58)18-70-45(40)76-46(68)52-12-11-47(2,3)13-23(52)22-7-8-28-48(4)14-24(56)41(75-44-37(66)34(63)33(62)27(16-53)72-44)51(19-54,20-55)29(48)9-10-49(28,5)50(22,6)15-30(52)59/h7,21,23-45,53-67H,8-20H2,1-6H3/t21-,23-,24-,25+,26-,27+,28+,29+,30?,31-,32-,33+,34-,35-,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,48+,49+,50+,52?/m0/s1

InChI Key

HCKUIVZXCXTBEH-HUOQGQOQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)C34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(CC4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O

Origin of Product

United States

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